TDP1 Inhibitor-1
Overview
Description
TDP1 Inhibitor-1 is a compound designed to inhibit the activity of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. TDP1 plays a crucial role in removing DNA damage caused by topoisomerase 1 (TOP1) inhibitors, which are used in cancer therapy. By inhibiting TDP1, this compound enhances the efficacy of TOP1 inhibitors, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TDP1 Inhibitor-1 involves the combination of arylcoumarin (neoflavonoid) and monoterpenoid moieties. The synthetic route typically includes the following steps:
Formation of the Aryl Coumarin Core: This step involves the condensation of salicylaldehyde with a suitable phenolic compound under acidic conditions to form the aryl coumarin core.
Attachment of Monoterpenoid Moieties: The aryl coumarin core is then reacted with monoterpenoid derivatives using a coupling reaction, such as esterification or amidation, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
TDP1 Inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents; solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which may exhibit varying degrees of TDP1 inhibitory activity .
Scientific Research Applications
TDP1 Inhibitor-1 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of TDP1 and its effects on DNA repair mechanisms.
Biology: Employed in cellular and molecular biology research to investigate the role of TDP1 in DNA damage response and repair pathways.
Medicine: Explored as a potential adjunct therapy in cancer treatment to enhance the efficacy of TOP1 inhibitors like topotecan and irinotecan.
Industry: Utilized in the development of new anticancer drugs and chemosensitizers .
Mechanism of Action
TDP1 Inhibitor-1 exerts its effects by binding to the catalytic pocket of TDP1, thereby blocking its activity. The compound mimics the substrate interactions and forms hydrogen bonds with the catalytic residues of TDP1. This inhibition prevents TDP1 from hydrolyzing the phosphodiester bond between the tyrosine residue of TOP1 and the 3′-phosphate of DNA, leading to the accumulation of DNA damage and enhanced efficacy of TOP1 inhibitors .
Comparison with Similar Compounds
Similar Compounds
N,2-Diphenylimidazo[1,2-a]pyrazin-3-amines: Structurally similar compounds that also inhibit TDP1 by binding to its catalytic pocket.
Octahydro-2H-chromen-4-ol Derivatives: Another class of TDP1 inhibitors with a different scaffold but similar inhibitory activity.
Thiazolidine-2,4-dione Derivatives: Compounds containing aromatic and monoterpene moieties that inhibit TDP1.
Uniqueness
TDP1 Inhibitor-1 is unique due to its combination of arylcoumarin and monoterpenoid moieties, which provide potent TDP1 inhibitory activity with IC50 values in the submicromolar range. This structural uniqueness allows for effective binding to the TDP1 catalytic site and enhances the antitumor effects of TOP1 inhibitors .
Properties
IUPAC Name |
2,3-dimethoxy-13-(2-pyrrolidin-1-ylethoxy)-[1,3]benzodioxolo[5,6-c]phenanthridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-29-21-13-19-17-6-5-16-11-23-24(33-15-32-23)12-18(16)25(17)27-26(20(19)14-22(21)30-2)31-10-9-28-7-3-4-8-28/h5-6,11-14H,3-4,7-10,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNFOXAWCCNLFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C=C3)OCO5)N=C2OCCN6CCCC6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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